4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide
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Overview
Description
SKF-89145 hydrobromide is a chemical compound with the molecular formula C14H15NO2S·HBr and a molecular weight of 342.25 . It is known for its role as a dopamine receptor agonist, specifically targeting D1 dopamine receptors . This compound has been used in various scientific research applications, particularly in the study of dopaminergic neurotoxicity.
Preparation Methods
The synthesis of SKF-89145 hydrobromide involves several steps. The starting material is typically a substituted pyridine, which undergoes a series of reactions to form the final product. The synthetic route includes:
Formation of the thieno[2,3-c]pyridine ring: This is achieved through a cyclization reaction involving a substituted pyridine and a thiophene derivative.
Introduction of the dihydroxyphenyl group: This step involves the coupling of the thieno[2,3-c]pyridine intermediate with a dihydroxybenzene derivative.
Hydrobromide salt formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Chemical Reactions Analysis
SKF-89145 hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The aromatic rings in SKF-89145 hydrobromide can participate in electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SKF-89145 hydrobromide has been extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neurotoxicity studies: It has been used to study the role of D1 dopamine receptors in dopaminergic neurotoxicity, particularly in the context of manganese exposure.
Pharmacological research: SKF-89145 hydrobromide is used as a tool compound to investigate the pharmacological properties of D1 dopamine receptors and their role in various physiological and pathological processes.
Proteomics research: The compound is also used in proteomics research to study protein interactions and signaling pathways involving D1 dopamine receptors.
Mechanism of Action
SKF-89145 hydrobromide exerts its effects by acting as an agonist at D1 dopamine receptors. These receptors are G protein-coupled receptors that activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins and modulates their activity . This signaling pathway is involved in numerous physiological processes, including motor control, cognition, and reward.
Comparison with Similar Compounds
SKF-89145 hydrobromide is similar to other D1 dopamine receptor agonists, such as SCH-39166 hydrobromide and R(+)-SKF-81297 hydrobromide . SKF-89145 hydrobromide is unique in its specific binding affinity and selectivity for D1 dopamine receptors, making it a valuable tool for studying these receptors in detail. Other similar compounds include:
SCH-39166 hydrobromide: Another D1 dopamine receptor agonist with a different chemical structure.
R(+)-SKF-81297 hydrobromide: A stereoisomer of SKF-81297 with high selectivity for D1 dopamine receptors.
These compounds share similar pharmacological properties but differ in their chemical structures and specific binding affinities.
Properties
CAS No. |
79599-92-1 |
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Molecular Formula |
C14H16BrNO2S |
Molecular Weight |
342.25 g/mol |
IUPAC Name |
4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C14H15NO2S.BrH/c1-15-7-11(10-4-5-18-14(10)8-15)9-2-3-12(16)13(17)6-9;/h2-6,11,16-17H,7-8H2,1H3;1H |
InChI Key |
WUWJEHPRFDIUMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)SC=C2)C3=CC(=C(C=C3)O)O.Br |
Origin of Product |
United States |
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